molecular formula C12H10FN3OS B2955720 4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide CAS No. 1021225-34-2

4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide

Cat. No.: B2955720
CAS No.: 1021225-34-2
M. Wt: 263.29
InChI Key: UHSFVUKEGZMGHR-UHFFFAOYSA-N
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Description

4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide is a synthetic small molecule that incorporates a pyridazine core, a fluorinated benzamide moiety, and a methylthioether group. This specific architecture places it within a class of fluorinated heterocyclic compounds that are of significant interest in modern medicinal chemistry and drug discovery research . The strategic incorporation of a fluorine atom is a well-established method to fine-tune the physicochemical properties of a lead compound, often leading to enhanced metabolic stability, improved membrane permeability, and increased overall bioavailability . Compounds featuring pyridazine and benzamide scaffolds are frequently investigated for their potential to interact with a variety of biological targets. Research into structurally related molecules has demonstrated their relevance in developing inhibitors for enzymes such as sirtuin deacetylases (SIRT2), which are implicated in conditions like Huntington's and Parkinson's disease . Furthermore, similar fluorinated heterocycles have shown promise as voltage-gated sodium channel inhibitors, highlighting the potential of this chemical class in neuroscience and pain management research . The presence of the methylthio group may offer a site for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and optimize the compound for specific applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

4-fluoro-N-(6-methylsulfanylpyridazin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3OS/c1-18-11-7-6-10(15-16-11)14-12(17)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSFVUKEGZMGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

Pyridazine-Substituted Benzamides

Compound Name Pyridazine Substituent Benzamide Substituent Molecular Weight Key Features Reference
4-Fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide 6-(methylthio) 4-fluoro ~263* Moderate lipophilicity; potential kinase inhibition
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide (35) 6-methylpyridin-2-yl 4-bromo, 3-fluoro 310 (M+) Bromine enhances steric bulk; pyridine ring alters electronic profile
BG14110 () 6-({3-[(pyridin-4-yl)carbamoyl]propyl}sulfanyl) 4-fluoro 411.45 Extended sulfanyl chain; pyridine carbamate for solubility
4-Fluoro-N-(2-(6-((3-methylbenzyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide 6-((3-methylbenzyl)thio) 4-fluoro 421.5 Benzylthio group increases hydrophobicity

*Calculated based on molecular formula C₁₂H₁₀FN₃OS.

Key Observations :

  • Methylthio vs.
  • Halogen Effects : Bromine in compound 35 () increases molecular weight and steric bulk, which may reduce metabolic clearance but limit membrane permeability compared to fluorine .

Fused-Ring Derivatives

Compound Name Core Structure Substituents Molecular Weight Key Features Reference
4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide Triazolo[4,3-b]pyridazine 4-methyl, trifluoromethyl 872995-30-7 Trifluoromethyl enhances metabolic stability; triazolo ring improves rigidity
4-Fluoro-N-{[6-(4-fluorophenyl)-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide Imidazo[2,1-b]thiazole Dual fluorine substituents 371.4 Bicyclic system enhances π-π stacking; dual fluorines optimize electronic effects

Key Observations :

  • Triazolo vs.
  • Fluorine Positioning : Dual fluorines in ’s compound optimize electron-withdrawing effects, whereas the target compound’s single fluorine balances electronic modulation and solubility .

Acrylamido and Thiourea Derivatives

Compound Name Functional Group Substituents Molecular Weight Key Features Reference
2-Acrylamido-N-(6-((4-(dimethylamino)phenyl)ethynyl)pyridazin-3-yl)benzamide (4h) Acrylamido, ethynyl 4-dimethylaminophenyl Not reported Ethynyl group enables conjugation; acrylamido enhances reactivity
cis-bis(4-fluoro-N-(diethylcarbamothioyl)benzamido-κ²O,S)platinum(II) Benzoylthiourea Platinum complex Not reported Metal coordination; potential anticancer activity

Key Observations :

  • Acrylamido vs. Benzamide : Acrylamido derivatives () introduce additional sites for covalent binding, whereas the target compound’s benzamide group favors reversible interactions .
  • Thiourea Coordination : Metal-thiourea complexes () leverage coordination chemistry for therapeutic applications, diverging from the target compound’s small-molecule design .

Biological Activity

4-Fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. Its unique structure, characterized by a benzamide framework with a fluorine atom and a methylthio-substituted pyridazine moiety, enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Chemical Structure and Properties

The compound's structural features contribute significantly to its biological activity. The presence of the fluorine atom typically enhances the compound's interaction with biological targets due to increased lipophilicity. The methylthio group can also influence the compound's reactivity and binding affinity.

Compound Name Structural Features Biological Activity
This compoundFluorinated benzamide + methylthio pyridazinePotential anxiolytic activity
3-Fluoro-N-[4-(6-morpholin-4-yl)pyridazin-3-yl]benzamideFluorinated benzamide + morpholinePossible kinase inhibition
5-Methylthio-N-(2-pyridinyl)benzamideMethylthio + pyridineVaries based on substitutions

Anxiolytic Properties

Research indicates that this compound may exhibit anxiolytic properties . Compounds with similar structures have shown efficacy in displacing [^3H]diazepam from rat brain membranes, suggesting potential interactions with benzodiazepine receptors. This interaction could lead to therapeutic effects in treating anxiety disorders.

Inhibition of Viral Infections

The compound has also been investigated for its anti-HIV-1 activity and inhibition of cyclin-dependent kinase 2 (CDK2). These activities suggest that it may play a role in the treatment of viral infections and cancer by modulating key cellular pathways involved in cell proliferation and survival.

The mechanism of action involves the compound's interaction with specific molecular targets, potentially inhibiting enzymes or receptors that are critical in disease processes. For example, it may influence mitogen-activated protein kinases (MAPKs), which are vital for various cellular signaling pathways. Understanding these interactions is crucial for optimizing the compound's therapeutic efficacy and safety profile.

Case Studies and Research Findings

Recent studies have focused on evaluating the pharmacological properties of this compound. Here are some notable findings:

  • Binding Affinity Studies : Research has demonstrated that compounds structurally similar to this compound exhibit significant binding affinity to various biological targets, including CDK2 and benzodiazepine receptors.
  • In Vitro Testing : In vitro assays have shown that this compound can effectively inhibit cell proliferation in certain cancer cell lines, indicating its potential as an anticancer agent .
  • Selectivity Profile : Studies have indicated that derivatives of this compound can selectively inhibit specific kinases, which is essential for minimizing off-target effects in therapeutic applications .

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